1-(2alpha-Methylcyclopropan-1alpha-yl)ethanone
Description
1-(2alpha-Methylcyclopropan-1alpha-yl)ethanone is an organic compound with the molecular formula C6H10O It is characterized by the presence of a cyclopropane ring substituted with a methyl group and an ethanone group
Properties
IUPAC Name |
1-[(1S,2R)-2-methylcyclopropyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-3-6(4)5(2)7/h4,6H,3H2,1-2H3/t4-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEAGYCTZLEZON-XINAWCOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2alpha-Methylcyclopropan-1alpha-yl)ethanone typically involves the cyclopropanation of an appropriate precursor, followed by functional group modifications. One common method is the reaction of a suitable alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper, to form the cyclopropane ring. Subsequent oxidation or other functional group transformations can yield the desired ethanone derivative.
Industrial Production Methods: Industrial production of 1-(2alpha-Methylcyclopropan-1alpha-yl)ethanone may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2alpha-Methylcyclopropan-1alpha-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopropane ring or ethanone group are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2alpha-Methylcyclopropan-1alpha-yl)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2alpha-Methylcyclopropan-1alpha-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
1-(2-Methyl-1-cyclopentenyl)ethanone: Similar in structure but with a cyclopentene ring instead of a cyclopropane ring.
1-(2-Methylcyclopropyl)ethanone: Another closely related compound with slight variations in the substitution pattern.
Uniqueness: 1-(2alpha-Methylcyclopropan-1alpha-yl)ethanone is unique due to its specific cyclopropane ring structure, which imparts distinct chemical and physical properties compared to its analogs
Biological Activity
1-(2alpha-Methylcyclopropan-1alpha-yl)ethanone, also known as a synthetic compound with the CAS number 35625-37-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.
Chemical Structure
The molecular formula of 1-(2alpha-Methylcyclopropan-1alpha-yl)ethanone is . The compound features a cyclopropane ring that contributes to its unique three-dimensional conformation, which can influence its biological interactions.
Synthetic Routes
The synthesis of 1-(2alpha-Methylcyclopropan-1alpha-yl)ethanone typically involves multi-step organic reactions. Common methods include:
- Starting Materials : The synthesis often begins with readily available precursors such as cyclopropanol derivatives.
- Reagents : Various reagents like strong acids or bases may be utilized to facilitate cyclization and functionalization reactions.
- Purification : The final product is purified through techniques such as distillation or chromatography.
The biological activity of 1-(2alpha-Methylcyclopropan-1alpha-yl)ethanone is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activity or receptor interactions, which can lead to various pharmacological effects.
Bioactivity Profiles
A review of bioactivity data from databases like PubChem indicates that compounds similar to 1-(2alpha-Methylcyclopropan-1alpha-yl)ethanone have been tested across various biological assays. The following table summarizes relevant bioactivity data:
| Bioactivity Assay | Target | Outcome | Reference |
|---|---|---|---|
| Cytotoxicity | Cancer cell lines | Active | |
| Antimicrobial | Bacterial strains | Active | |
| Enzyme inhibition | Specific enzymes | Active |
Case Studies
Several case studies have explored the therapeutic potential of compounds related to 1-(2alpha-Methylcyclopropan-1alpha-yl)ethanone:
- Anticancer Activity : A study involving a series of cyclopropane derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents.
- Antimicrobial Properties : Research highlighted the efficacy of structurally similar compounds in inhibiting bacterial growth, indicating that 1-(2alpha-Methylcyclopropan-1alpha-yl)ethanone may possess similar properties.
- Enzyme Inhibition Studies : Investigations into the inhibition of specific enzymes have shown promising results, indicating that this compound could be a candidate for further drug development targeting metabolic pathways.
Q & A
Q. What are the optimal synthetic routes for 1-(2α-methylcyclopropan-1α-yl)ethanone, and how do reaction conditions influence cyclopropane ring stability?
Methodological Answer: Cyclopropane-containing compounds require precise control of reaction parameters due to ring strain. For analogs like 1-(2-bromo-6-fluorophenyl)ethanone, Buchwald-Hartwig amination or transition-metal-catalyzed cyclopropanation are common . For this compound, consider using Simmons-Smith reactions with Zn-Cu/CH₂I₂ for cyclopropanation, followed by ketone functionalization. Reaction temperature (<0°C) and solvent polarity (e.g., DCM) are critical to minimize ring-opening side reactions .
Q. How can researchers characterize the stereochemical configuration of the cyclopropane ring in this compound?
Methodological Answer: X-ray crystallography is definitive for stereochemical assignment . Alternatively, use NOESY NMR to detect spatial proximity between the methyl group (2α) and cyclopropane protons. Computational methods (DFT) can predict and validate stereoisomer stability . For example, compare experimental IR spectra (C=O stretch ~1700 cm⁻¹) with simulated spectra from Gaussian09 .
Q. What are the key challenges in purifying 1-(2α-methylcyclopropan-1α-yl)ethanone, and how can they be mitigated?
Methodological Answer: Cyclopropane derivatives often co-elute with byproducts in standard chromatography. Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30) for separation. Monitor for thermal degradation during rotary evaporation; lyophilization is preferred for heat-sensitive intermediates .
Advanced Research Questions
Q. How does the methyl group’s α-configuration affect the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer: The α-methyl group introduces steric hindrance, slowing nucleophilic attack at the carbonyl. Compare with 1-(2-methoxy-4-methylphenyl)ethanone: kinetic studies (UV-Vis monitoring) show a 30% reduction in reaction rate with bulky substituents . Use bulky nucleophiles (e.g., Grignard reagents) to probe steric effects, and analyze regioselectivity via LC-MS .
Q. What computational models best predict the compound’s thermodynamic stability and ring-strain energy?
Methodological Answer: DFT (B3LYP/6-311+G(d,p)) calculates ring-strain energy (~27 kcal/mol for cyclopropanes) and quantifies steric effects. Compare with experimental DSC data (TGA for decomposition onset). For analogs like 1-(5-chloro-2-methylphenyl)ethanone, computational predictions aligned within 5% of empirical values .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Methodological Answer: For structurally similar compounds (e.g., 1-(2-amino-4-methoxyphenyl)ethanone), discrepancies arise from metabolic instability. Conduct microsomal stability assays (human liver microsomes, LC-MS quantification) to identify degradation pathways. Use deuterium labeling at the cyclopropane ring to track metabolites .
Q. What strategies enhance the compound’s bioavailability for CNS-targeted applications?
Methodological Answer: Modify logP via pro-drug approaches (e.g., esterification of the ketone). For analogs like 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone, PEGylation improved BBB penetration by 40% . Use MDCK cell monolayers to assess passive permeability and P-gp efflux ratios.
Data Analysis & Experimental Design
Q. How should researchers design experiments to investigate the compound’s potential as a chiral catalyst?
Methodological Answer: Test enantioselectivity in asymmetric aldol reactions. Use chiral HPLC (Chiralpak IA column) to separate enantiomers. Compare catalytic efficiency with 1-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]ethanone, which showed 85% ee in similar reactions .
Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?
Methodological Answer: Use nonlinear regression (GraphPad Prism) to calculate IC50 values. For analogs like 1-(5-bromothiophen-3-yl)ethanone, Hill slopes >1.2 indicated cooperative binding . Include replicates (n=6) and ANOVA with Tukey post-hoc tests to validate significance.
Contradiction Resolution
Q. How can conflicting NMR data (e.g., unexpected coupling constants) be resolved?
Methodological Answer: Unexpected J values may arise from dynamic effects. Variable-temperature NMR (25–60°C) can reveal conformational exchange. For example, 1-(2-phenylbenzofuran-3-yl)ethanone showed temperature-dependent splitting due to hindered rotation .
Q. Why do different labs report varying yields for the same synthetic route?
Methodological Answer: Trace moisture or oxygen can degrade intermediates. Standardize inert conditions (glovebox, Schlenk line) and quantify purity at each step via GC-FID. For 1-(4-cyclohexylphenyl)ethanone, yields improved from 55% to 78% under strict anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
